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Compound of Interest

Compound Name:
1-(5-Bromo-2-hydroxy-3-

nitrophenyl)ethanone

Cat. No.: B116460 Get Quote

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: Synthesis,

Characterization, and Synthetic Applications

Abstract
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a multi-functionalized aromatic ketone

possessing a unique substitution pattern that makes it a valuable intermediate in synthetic

organic chemistry. The presence of hydroxyl, nitro, bromo, and acetyl groups on a single

phenyl ring provides multiple sites for chemical modification, rendering it a versatile building

block for the synthesis of more complex molecules, particularly heterocyclic compounds and

chalcone derivatives. Substituted acetophenones are recognized as crucial scaffolds in the

development of novel pharmacological agents.[1][2] This guide provides a comprehensive

overview of the chemical structure, a proposed synthetic pathway, detailed analytical

characterization methods, and the potential synthetic applications of this compound, with a

focus on its utility for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical
Properties
The chemical structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is characterized by

an acetophenone core with four distinct substituents. Understanding the electronic and steric

effects of these groups is key to predicting its reactivity.
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Hydroxyl Group (-OH): Located at the C2 position, this is a strongly activating, ortho-, para-

directing group due to its +M (mesomeric) effect. It also enables intramolecular hydrogen

bonding with the adjacent acetyl group, influencing the molecule's conformation and the

acidity of the phenolic proton.

Nitro Group (-NO₂): Positioned at C3, this is a powerful electron-withdrawing and

deactivating group (-M, -I effects), acting as a meta-director for electrophilic aromatic

substitution.

Bromo Group (-Br): At the C5 position, bromine is a deactivating group (-I effect) but is also

an ortho-, para-director (+M effect) for electrophilic substitution.

Acetyl Group (-COCH₃): This ketone functional group is deactivating (-M, -I effects) and a

meta-director. Its α-protons are acidic and can be deprotonated to form an enolate, which is

central to its reactivity in condensation reactions.

Visualizing the Structure
The arrangement of these functional groups creates a specific electronic environment that

dictates the molecule's chemical behavior.

Caption: Chemical structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.

Physicochemical Data Summary
Below is a table summarizing the key computed and physical properties of the molecule.
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Property Value Source

Molecular Formula C₈H₆BrNO₄ Calculated

Molecular Weight 288.04 g/mol Calculated

CAS Number
Not assigned / Not

commercially available
Inferred

Appearance
Expected to be a crystalline

solid
Inferred

Storage
Sealed in dry, room

temperature

InChI Key

Inferred:

ZWNJBWLDBXSFAD-

UHFFFAOYSA-N

Calculated

SMILES
CC(=O)C1=C(O)C(=C(C=C1Br

)H)[O-]
Calculated

Synthesis and Purification
A direct, documented synthesis for 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is not

readily available in the literature. However, a logical and chemically sound synthetic route can

be proposed via the electrophilic nitration of a suitable precursor, 1-(5-bromo-2-

hydroxyphenyl)ethanone. The directing effects of the hydroxyl and bromo substituents guide

the incoming nitro group to the C3 position.

Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol
This protocol is based on standard procedures for the nitration of activated phenolic

compounds.

Objective: To synthesize 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone via nitration.
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Materials:

1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Crushed Ice

Deionized Water

Ethanol

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, add 1-(5-bromo-2-hydroxyphenyl)ethanone.

Dissolution & Cooling: Carefully add concentrated sulfuric acid dropwise while stirring,

ensuring the temperature does not rise significantly. Cool the resulting solution to 0-5 °C in

an ice-salt bath.

Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to

generate the highly electrophilic nitronium ion (NO₂⁺). Low-temperature control is critical to

prevent over-nitration and decomposition of the starting material.

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal

volume of concentrated sulfuric acid in a separate beaker cooled in an ice bath. Add this

mixture dropwise to the cooled solution of the acetophenone precursor over 30-60 minutes.

Maintain the reaction temperature below 5 °C throughout the addition.

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an

additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography

(TLC) using a hexane:ethyl acetate solvent system.[3]

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture

onto a large beaker filled with crushed ice and water. This will precipitate the crude product.
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Causality: The product is organic and insoluble in the aqueous acidic medium, causing it

to precipitate out upon quenching. This step also safely neutralizes the potent acid

mixture.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with

cold deionized water until the filtrate is neutral to pH paper.

Purification: Purify the crude product by recrystallization from a suitable solvent system, such

as an ethanol/water mixture, to yield the final product as a crystalline solid.[4] Dry the purified

crystals under vacuum.

Spectroscopic and Analytical Characterization
As this compound is not commercially available, its structure must be rigorously confirmed

through a combination of spectroscopic methods. The following data are predicted based on

established principles and spectral data of analogous compounds.[5][6][7]

¹H NMR Spectroscopy (Predicted)
(400 MHz, CDCl₃, δ in ppm)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~12.0 - 13.0 Singlet (br) 1H Ar-OH

Intramolecular H-

bonding with the

carbonyl oxygen

causes

significant

deshielding.

~8.15 Doublet 1H Ar-H (C6)

Ortho to the

acetyl group and

meta to the nitro

group. Will show

coupling to H4.

~7.90 Doublet 1H Ar-H (C4)

Ortho to the

bromo group and

meta to the

hydroxyl group.

Will show

coupling to H6.

~2.60 Singlet 3H -COCH₃

Typical chemical

shift for methyl

protons of an

acetophenone.

Infrared (IR) Spectroscopy (Predicted)
(KBr Pellet, ν in cm⁻¹)
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3100 - 3400 Broad O-H stretch

Phenolic hydroxyl

group, broadened by

hydrogen bonding.

~1650 - 1670 Strong C=O stretch (ketone)

Conjugated and H-

bonded carbonyl

group.

~1520 - 1540 Strong
Ar-NO₂ (asymmetric

stretch)

Characteristic strong

absorption for

aromatic nitro

compounds.[7]

~1340 - 1360 Strong
Ar-NO₂ (symmetric

stretch)

The second

characteristic band for

the nitro group.[7]

~1580, ~1480 Medium
C=C stretch

(aromatic)

Skeletal vibrations of

the benzene ring.

~1000 - 1100 Medium C-Br stretch
Absorption for the

carbon-bromine bond.

Mass Spectrometry (MS) (Predicted)
Molecular Formula: C₈H₆BrNO₄ Exact Mass: 286.9531

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion

[M]⁺ and [M+2]⁺ peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an

approximate 1:1 ratio.

Key Fragmentation Peaks:

m/z ~287/289: Molecular ion peaks ([M]⁺ and [M+2]⁺).

m/z ~272/274: Loss of a methyl radical (-CH₃).
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m/z ~244/246: Loss of an acetyl radical (-COCH₃).

m/z 43: Acetyl cation ([CH₃CO]⁺).

Chemical Reactivity and Synthetic Utility
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is an ideal precursor for synthesizing a

variety of heterocyclic compounds and other complex molecules, primarily through reactions

involving its acetyl group.

Application in Chalcone Synthesis
The most prominent application is its use in the Claisen-Schmidt condensation to synthesize

chalcones (1,3-diaryl-2-propen-1-ones).[3][8] Chalcones are well-established precursors for

flavonoids and other heterocyclic systems and exhibit a wide range of biological activities.[4][9]

Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.

Protocol for Chalcone Synthesis
Objective: To synthesize a chalcone derivative from 1-(5-Bromo-2-hydroxy-3-
nitrophenyl)ethanone and a substituted benzaldehyde.

Preparation: Dissolve 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) and the

desired substituted aromatic aldehyde (1.0-1.1 eq) in ethanol in a flask.

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium

hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-50% w/v).

Causality: The base deprotonates the α-carbon of the acetyl group, forming a reactive

enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl

carbon of the aldehyde.

Reaction: Continue stirring the mixture at room temperature for 4-24 hours. The formation of

a colored precipitate often indicates product formation. Monitor the reaction by TLC.

Workup: Pour the reaction mixture into cold water or onto crushed ice and acidify with dilute

HCl to neutralize the excess base.
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Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water,

and purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone

product.[10]

Relevance in Drug Discovery and Development
The structural motifs present in 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone and its

derivatives are of significant interest in medicinal chemistry.

Acetophenone Scaffold: Substituted acetophenones are precursors to numerous

pharmaceuticals and are considered privileged structures in drug design.[1] They have been

investigated for a range of activities, including monoamine oxidase (MAO) inhibition for

treating neurodegenerative diseases.[11]

Chalcone Derivatives: The chalcones synthesized from this precursor can be screened for a

wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties.[4]

Nitroaromatic Group: While sometimes associated with toxicity, the nitroaromatic group is a

feature of several approved drugs and can be a key pharmacophore. It is also a versatile

functional group that can be readily reduced to an amine, opening pathways to further

derivatization and the synthesis of amino-substituted heterocycles, which are prevalent in

drug candidates.[12]

Conclusion
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone represents a highly functionalized and

synthetically valuable chemical intermediate. While not readily available commercially, its

synthesis is achievable through standard organic transformations. Its true value lies in its

potential as a versatile starting material for constructing diverse molecular architectures,

particularly chalcones and other heterocyclic systems relevant to drug discovery and materials

science. This guide provides the foundational knowledge for researchers to synthesize,

characterize, and effectively utilize this compound in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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